

# Clarification of Nomenclature: ARM1 vs. SARM1 vs. ADRM1

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## Compound of Interest

Compound Name: ARM1

Cat. No.: B15576125

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A query for "**ARM1** inhibitor" most likely refers to inhibitors of **SARM1** (Sterile Alpha and Toll Interleukin Receptor Motif-containing protein 1), a key therapeutic target in neurodegenerative diseases. **SARM1** contains an N-terminal ARM (Armadillo Repeat) domain which serves as an allosteric regulatory site, making the term "**ARM1** inhibitor" a plausible shorthand.

Alternatively, "**ARM1**" could be a typographical error for ADRM1 (Adhesion Regulating Molecule 1), also known as RPN13, a ubiquitin receptor on the proteasome targeted in cancer therapy. Given the extensive and recent research focus on **SARM1** in neurodegeneration, this guide will primarily focus on **SARM1** as the intended target, with a concise section on ADRM1 for completeness.

## Primary Biological Target: SARM1 (Sterile Alpha and TIR Motif Containing 1)

The central biological target of **SARM1** inhibitors is the **SARM1** protein itself. **SARM1** is a highly regulated enzyme that functions as the central executioner of programmed axon degeneration, a process also known as Wallerian degeneration.<sup>[1]</sup> This pathway is implicated in a wide range of neurodegenerative conditions, including peripheral neuropathies, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).<sup>[2][3]</sup>

**SARM1**'s destructive function is mediated by its intrinsic NADase (Nicotinamide Adenine Dinucleotide hydrolase) activity, located within its C-terminal TIR (Toll/Interleukin-1 Receptor) domain.<sup>[1][4]</sup> Upon activation by injury or disease-related stress, **SARM1** rapidly depletes the

essential cellular metabolite NAD<sup>+</sup>, leading to catastrophic energy failure and subsequent disassembly of the axon.<sup>[5]</sup> Therefore, the primary goal of **SARM1** inhibitors is to block this NADase activity.

Inhibitors achieve this through two principal mechanisms:

- Orthosteric Inhibition: Targeting the NADase active site within the TIR domain directly.
- Allosteric Inhibition: Binding to a regulatory site outside the active site to induce a conformational change that prevents enzymatic activity. A key allosteric site is located within the N-terminal ARM domain.<sup>[6][7]</sup>

## Quantitative Data: **SARM1** Inhibitor Potency

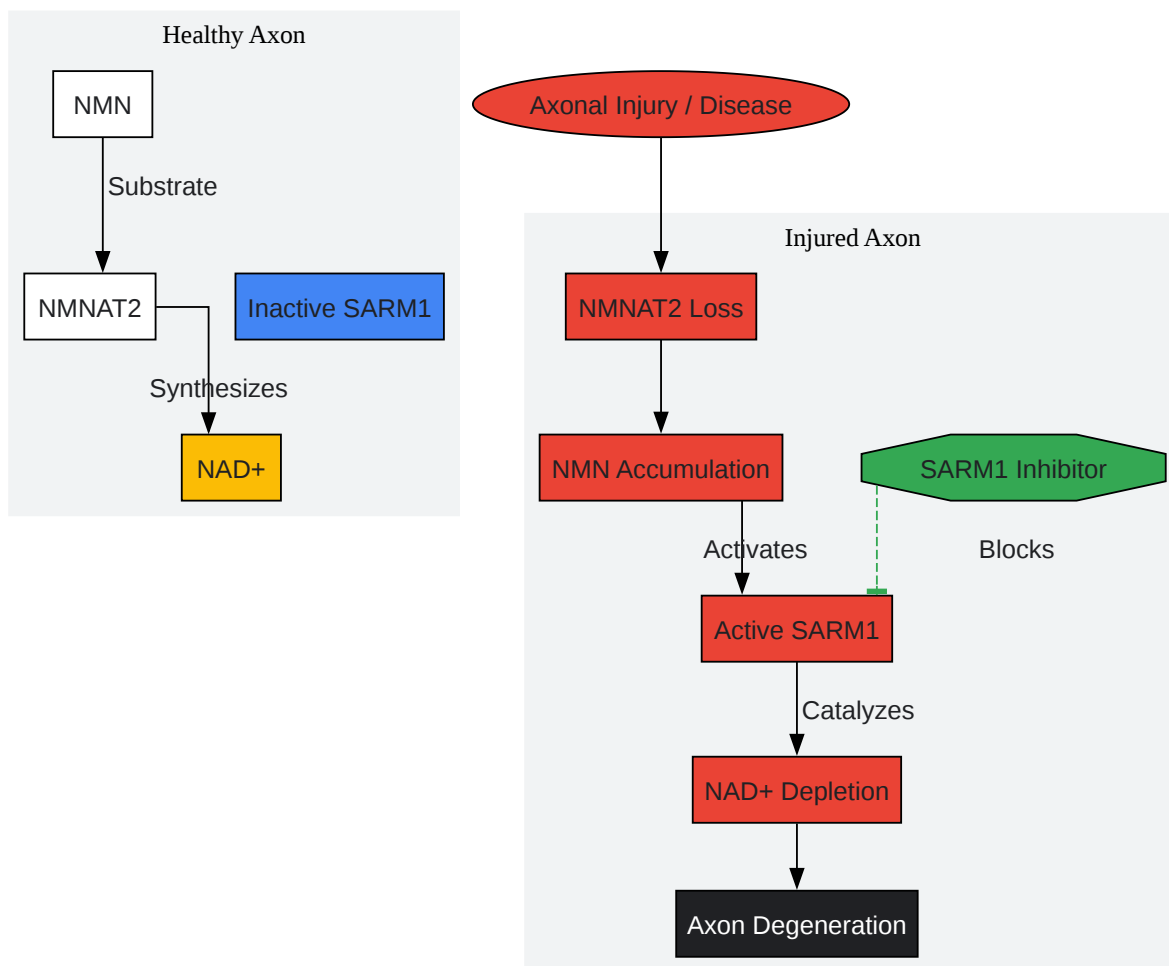
The following table summarizes the inhibitory potency of several representative **SARM1** inhibitors.

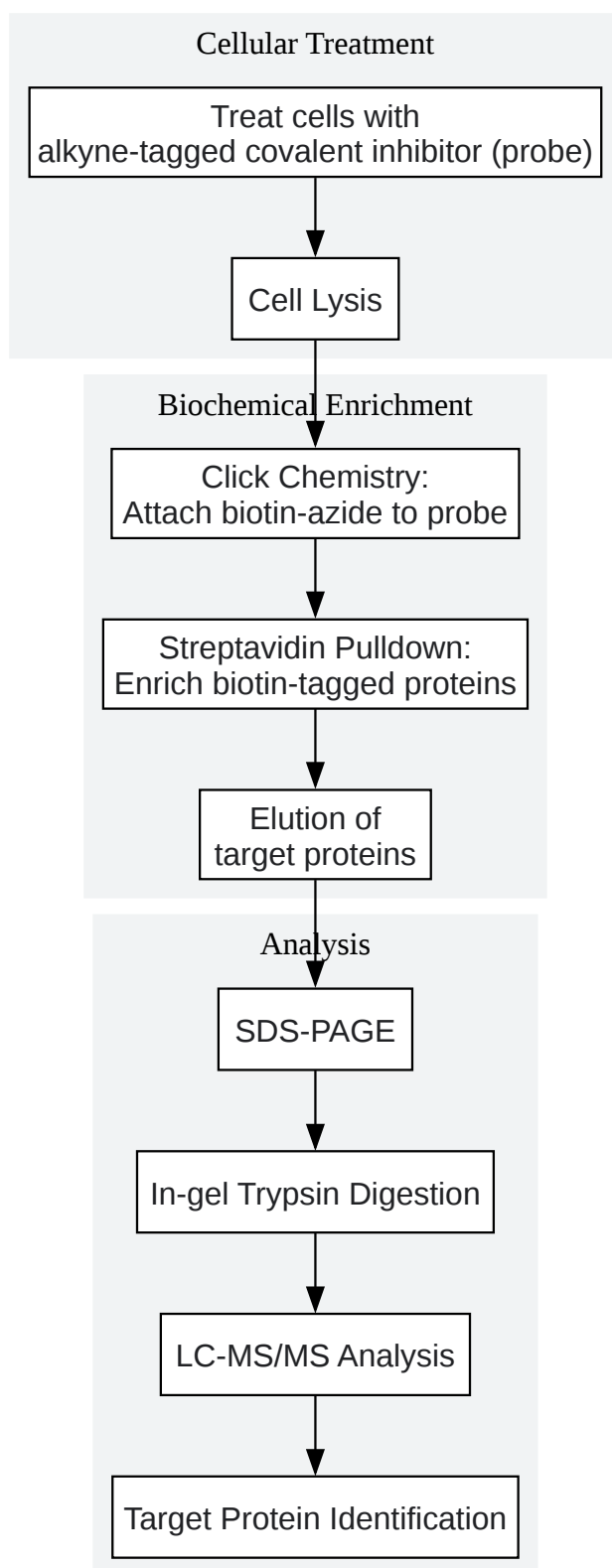
Compound Name/Class	Target Site	Assay Type	Potency (IC50)	Reference
Compound 331P1	hSARM1 Hydrolase	Biochemical	189.3 nM	[2][8]
Compound 174	hSARM1 Hydrolase	Biochemical	17.2 nM	[2]
Disarm Therapeutics Compound	Full-length SARM1	Mass Spectrometry	< 100 nM	[9]
Isothiazole (Compound 1)	SARM1 NADase	Biochemical	4 µM	[10]
MY-9B	Allosteric (C311)	Cellular cADPR	Low µM	[6]
WX-02-37	Allosteric (C311)	Cellular cADPR	Low µM	[6]
Nicotinamide Riboside (NR)	SARM1 NADase	HPLC	Not specified (Inhibitor)	[11]
Nicotinic Acid Riboside (NaR)	SARM1 NADase	HPLC	Not specified (Inhibitor)	[11]
Vacor Riboside (VR)	SARM1 NADase	HPLC	Not specified (Inhibitor)	[11]
NADP	SARM1 NADase	HPLC	Not specified (Substrate Inhibitor)	[11]

## Signaling Pathways and Experimental Workflows

### SARM1 Activation and Signaling Pathway

In healthy axons, **SARM1** is maintained in an inactive, autoinhibited state.[3] Axonal injury or disease leads to a drop in the levels of the axon survival factor NMNAT2, causing an accumulation of its substrate, nicotinamide mononucleotide (NMN).[1] This increase in the NMN/NAD<sup>+</sup> ratio triggers the activation of **SARM1**. [3] Activated **SARM1** consumes all axonal NAD<sup>+</sup>, leading to energy failure, cytoskeletal breakdown, and ultimately, axon degeneration.[1]





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- To cite this document: BenchChem. [Clarification of Nomenclature: ARM1 vs. SARM1 vs. ADRM1]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15576125#what-is-the-biological-target-of-arm1-inhibitor>]

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